Cas no 2090897-00-8 (Ethyl 3-chloroisoquinoline-4-carboxylate)

Ethyl 3-chloroisoquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-chloroisoquinoline-4-carboxylate
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- インチ: 1S/C12H10ClNO2/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13/h3-7H,2H2,1H3
- InChIKey: BDRATWDPTZBHJX-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=O)OCC)C2C=CC=CC=2C=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 259
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3.3
Ethyl 3-chloroisoquinoline-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189008829-5g |
Ethyl 3-chloroisoquinoline-4-carboxylate |
2090897-00-8 | 95% | 5g |
$5252.80 | 2023-09-02 | |
Alichem | A189008829-1g |
Ethyl 3-chloroisoquinoline-4-carboxylate |
2090897-00-8 | 95% | 1g |
$1989.90 | 2023-09-02 |
Ethyl 3-chloroisoquinoline-4-carboxylate 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
Ethyl 3-chloroisoquinoline-4-carboxylateに関する追加情報
Ethyl 3-chloroisoquinoline-4-carboxylate (CAS No. 2090897-00-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-chloroisoquinoline-4-carboxylate (CAS No. 2090897-00-8) is a significant intermediate in the realm of pharmaceutical chemistry, playing a pivotal role in the synthesis of various bioactive molecules. This compound, characterized by its chlorinated isoquinoline core, has garnered considerable attention due to its utility in constructing complex scaffolds essential for drug development. The presence of both ester and chloro functional groups makes it a versatile building block, facilitating diverse chemical transformations that are critical for medicinal chemistry applications.
The structure of Ethyl 3-chloroisoquinoline-4-carboxylate encompasses a benzene-like isoquinoline ring system, which is a hallmark of many pharmacologically relevant compounds. The introduction of a chloro substituent at the 3-position and an ester group at the 4-position enhances its reactivity, making it amenable to various coupling reactions, such as Suzuki-Miyaura cross-coupling, Heck reactions, and nucleophilic substitutions. These reactions are fundamental in the construction of heterocyclic libraries, which are extensively used in high-throughput screening programs to identify novel drug candidates.
In recent years, there has been a surge in research focusing on isoquinoline derivatives due to their demonstrated biological activities. Studies have highlighted the potential of these compounds in treating a range of diseases, including cancer, infectious diseases, and neurological disorders. The< strong>3-chloroisoquinoline-4-carboxylate scaffold has been particularly explored for its ability to modulate enzyme activity and interfere with pathogenic processes. For instance, modifications at the 3- and 4-positions have been shown to influence binding affinity to biological targets, thereby enhancing therapeutic efficacy.
The ester functionality in Ethyl 3-chloroisoquinoline-4-carboxylate offers additional synthetic flexibility. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into other derivatives such as amides or anhydrides. These transformations are crucial for fine-tuning the pharmacokinetic properties of drug candidates. Moreover, the chloro group can be displaced by various nucleophiles under controlled conditions, allowing for the introduction of diverse substituents that may improve solubility or metabolic stability.
Advances in synthetic methodologies have further expanded the utility of Ethyl 3-chloroisoquinoline-4-carboxylate. Transition-metal-catalyzed reactions have enabled efficient functionalization of the isoquinoline core, while modern computational techniques have aids in predicting optimal reaction conditions and predicting molecular properties. These innovations have not only streamlined the synthesis process but also facilitated the rapid discovery of novel analogs with enhanced biological activity.
The pharmaceutical industry has recognized the importance of intermediates like Ethyl 3-chloroisoquinoline-4-carboxylate in drug development pipelines. Companies are increasingly investing in libraries of such intermediates to support their research and development efforts. The compound's accessibility through multi-step synthetic routes has made it a preferred choice for academic and industrial researchers alike. Collaborative efforts between chemists and biologists have led to the identification of several promising lead compounds derived from this scaffold, underscoring its significance in modern medicinal chemistry.
The future prospects for Ethyl 3-chloroisoquinoline-4-carboxylate are promising, with ongoing research exploring new applications and synthetic strategies. Innovations in green chemistry principles are also driving efforts to develop more sustainable methods for producing this intermediate. By leveraging catalytic systems that minimize waste and energy consumption, researchers aim to make the synthesis process more environmentally friendly while maintaining high yields and purity standards.
In conclusion, Ethyl 3-chloroisoquinoline-4-carboxylate (CAS No. 2090897-00-8) is a cornerstone intermediate in pharmaceutical synthesis, offering unparalleled flexibility for constructing bioactive molecules. Its unique structural features and reactivity make it indispensable for drug discovery efforts aimed at treating various diseases. As research continues to evolve, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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